5,6-Dihydrobenzo[h]quinazolin-2-amine
Overview
Description
5,6-Dihydrobenzo[h]quinazolin-2-amine is a chemical compound that belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. Quinazolines and their derivatives have been the subject of extensive research due to their diverse biological activities and potential therapeutic applications. The compound has been synthesized and studied in various contexts, including its potential use in medicinal chemistry for its anti-inflammatory and antiplatelet properties .
Synthesis Analysis
The synthesis of 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives has been achieved through different methods. One approach involves the preparation of quinazolin-4(3H)-ones from 2-aminobenzamides and orthoesters in the presence of acetic acid, which can be further modified to produce various substituted derivatives . Another method includes a sequential Ugi/Staudinger/aza-Wittig/addition/nucleophilic acyl substitution to synthesize 6,12-dihydro-5H-quinazolino[3,2-a]quinazolin-5-ones, which is a related structure . Additionally, a chiral phosphoric acid-catalyzed enantioselective synthesis has been developed for the preparation of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines, showcasing the versatility in synthetic approaches for this class of compounds .
Molecular Structure Analysis
The molecular structure of 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives has been elucidated using various analytical techniques. Single-crystal X-ray diffraction has been employed to determine the crystal structure of fluorine-substituted derivatives, revealing the presence of chiral carbon atoms and the formation of a 3D network through hydrogen bonds and π-π interactions . The structural confirmation of related compounds has also been supported by NMR spectroscopy, including 2D NOESY experiments .
Chemical Reactions Analysis
The chemical reactivity of 5,6-dihydrobenzo[h]quinazolin-2-amine and its derivatives involves various reactions such as cyclocondensation, Michael addition, and amination. These reactions are crucial for introducing different substituents and functional groups that can enhance the biological activity of the compounds. For instance, Michael addition reactions have been used to generate fluorine-substituted derivatives with improved solubility and potential anti-inflammatory activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives are influenced by their molecular structure and substituents. The solubility of certain derivatives has been significantly improved, exceeding 50 mg ml-1 in water or PBS buffer system at room temperature, which is beneficial for biological applications . The compounds' melting points, FT-IR, 1H-NMR, 13C-NMR, and HRMS data are typically used to characterize their purity and confirm their structures .
Scientific Research Applications
1. Crystallography
- Application Summary : The compound “5,6-Dihydrobenzo[h]quinazolin-2-amine” has been used in the study of crystal structures. Specifically, a derivative of this compound, 9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine, was analyzed .
- Methods of Application : The crystal structure was determined using X-ray diffraction techniques. The crystal was a colourless block with dimensions 0.16 × 0.15 × 0.12 mm. The data was collected using Mo K α radiation (0.71073 Å) and a SuperNova diffractometer .
- Results : The crystal structure was determined to be monoclinic, with cell parameters a = 10.5097 (7) Å, b = 6.6990 (5) Å, c = 23.5623 (15) Å, β = 92.038 (6)°, V = 1657.8 (2) Å 3, Z = 4 .
2. Cancer Research
- Application Summary : Substituted N,6-diphenyl-5,6-dihydrobenzo[h]quinazolin-2-amines have been synthesized and studied for their inhibitory effects on fibroblast growth factor receptors (FGFR), which are implicated in various types of cancer .
- Methods of Application : The study involved the use of a proprietary in silico design process, a new screening paradigm using an array of biochemical and biophysical technologies, and an established parallel chemistry process .
- Results : The synthesized FGFR inhibitors exhibited a preference for the inactive form of the kinase, were non-ATP competitive, and showed robust cellular pharmacodynamic inhibition. They also demonstrated in vitro anti-proliferative effects in cells dependent on FGFR and significant anti-tumor activity in appropriate xenograft models in vivo .
3. Anti-neuroinflammatory Effects
- Application Summary : Certain derivatives of “5,6-Dihydrobenzo[h]quinazolin-2-amine” have been found to have potential anti-neuroinflammatory activity. Specifically, compound 17, which is substituted by the 7-fluorine atom on the A-ring and the 3-methoxy on the D-ring, has been shown to inhibit the secretion of cytokines TNF-α and IL-6 .
- Methods of Application : The study involved the use of lipopolysaccharide-stimulated BV2 microglial cells .
- Results : The compound demonstrated significant anti-neuroinflammatory effects .
4. Pharmacological Activities
- Application Summary : Benzoquinazolines, including “5,6-Dihydrobenzo[h]quinazolin-2-amine”, have been found to have a wide range of pharmacological effects. These include roles as anticancer, antimicrobial, anti-monoamine oxidase, anticonvulsant, antiviral, antinociceptive, antioxidant, antineoplastic, antituberculosis, antiplatelet, and antiphlogistic agents .
- Methods of Application : The study involved a literature review of the pharmacological activities of benzoquinazoline derivatives .
- Results : The review found that these compounds have a wide range of biological targets and suggested avenues for future exploration in the pursuit of more potent and specific analogues .
5. Antibacterial Properties
- Application Summary : Certain derivatives of “5,6-Dihydrobenzo[h]quinazolin-2-amine”, such as 5,5-dimethyl-2-chloromethyl-5,6-dihydrobenzo[h]quinazoline (B7) and tetrahydro pyrazino[2,1-b:5,4-b]di(benzo[h]quinazoline-dione (B6), have been studied for their antibacterial properties .
- Methods of Application : The study involved the synthesis of these derivatives and testing their antibacterial properties using the agar diffusion method .
- Results : The results of the study are not specified in the available information .
6. Anti-Inflammatory Properties
- Application Summary : Certain derivatives of “5,6-Dihydrobenzo[h]quinazolin-2-amine” have been found to have potential anti-inflammatory activity. Specifically, compound 17, which is substituted by the 7-fluorine atom on the A-ring and the 3-methoxy on the D-ring, has been shown to inhibit the secretion of cytokines TNF-α and IL-6 .
- Methods of Application : The study involved the use of lipopolysaccharide-stimulated BV2 microglial cells .
- Results : The compound demonstrated significant anti-inflammatory effects .
Future Directions
properties
IUPAC Name |
5,6-dihydrobenzo[h]quinazolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTKXKYATFWBAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376980 | |
Record name | 5,6-dihydrobenzo[h]quinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydrobenzo[h]quinazolin-2-amine | |
CAS RN |
66521-84-4 | |
Record name | 5,6-dihydrobenzo[h]quinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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